

O-7460: A Technical Guide to a Selective Diacylglycerol Lipase Alpha Inhibitor

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Compound of Interest		
Compound Name:	O-7460	
Cat. No.:	B571607	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-7460 is a potent and selective inhibitor of diacylglycerol lipase alpha (DAGLα), a key enzyme in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). By reducing the levels of 2-AG, **O-7460** serves as a valuable chemical probe for investigating the physiological and pathological roles of the endocannabinoid system. This technical guide provides a comprehensive overview of the structure, properties, and experimental characterization of **O-7460**, intended to support researchers in its application.

Chemical Structure and Properties

O-7460 is a fluorophosphonate derivative with the following chemical characteristics:

- Formal Name: 2-[(fluoromethylphosphinyl)oxy]-1-[(1-methylethoxy)methyl]ethyl ester, 9Zoctadecenoic acid
- Molecular Formula: C25H48FO5P[1]
- Formula Weight: 478.6 g/mol [1]
- CAS Number: 1572051-31-0[1]
- Appearance: A solution in methyl acetate[1]



• Storage: Store at -20°C for long-term stability[1]

Mechanism of Action

O-7460 selectively inhibits the activity of DAGL α , an enzyme responsible for the hydrolysis of diacylglycerol (DAG) to produce the endocannabinoid 2-AG. 2-AG is a full agonist of the cannabinoid receptors CB1 and CB2, and its production is a critical step in endocannabinoid signaling. By blocking DAGL α , **O-7460** effectively reduces the on-demand biosynthesis of 2-AG in various tissues, including the brain. This targeted inhibition allows for the study of the downstream consequences of reduced 2-AG signaling.

Pharmacological Data

The following tables summarize the key quantitative data for **O-7460** from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity and Selectivity of O-7460

Target	Assay Type	Species	IC50 / Ki	Reference
DAGLα	Enzymatic Inhibition	Human	IC ₅₀ = 690 nM	[1]
Monoacylglycerol Lipase (MAGL)	Enzymatic Inhibition	Human	IC50 > 10 μM	[1]
Fatty Acid Amide Hydrolase (FAAH)	Enzymatic Inhibition	Rat Brain	IC50 > 10 μM	[1]
Cannabinoid Receptor 1 (CB1)	Radioligand Binding	Human	K _i > 10 μM	[1]
Cannabinoid Receptor 2 (CB2)	Radioligand Binding	Human	K _i > 10 μM	[1]

Table 2: In Vivo Effects of O-7460 in Mice



Study Parameter	Animal Model	Dosage	Route of Administrat ion	Observed Effect	Reference
Food Intake	Mice on a high-fat diet	0-12 mg/kg	Intraperitonea I (i.p.)	Dose- dependent inhibition of high-fat diet intake	[1]
Body Weight	Mice on a high-fat diet	0-12 mg/kg	Intraperitonea	Reduction in body weight	[1]

Experimental Protocols Synthesis of O-7460

The synthesis of **O-7460** involves a multi-step process starting from commercially available materials. A detailed, step-by-step synthesis protocol can be found in the supplementary information of the primary literature. The key steps generally involve the formation of the fluorophosphonate moiety and its subsequent coupling with the diacylglycerol backbone.

DAGLα Inhibition Assay

This assay measures the ability of **O-7460** to inhibit the enzymatic activity of DAGL α .

- Enzyme Source: Membranes from COS-7 cells transiently transfected with human DAGLα.
- Substrate: [14C]1-stearoyl-2-arachidonoyl-sn-glycerol.
- Assay Buffer: 50 mM Tris-HCl, pH 7.0.
- Procedure: a. Pre-incubate the enzyme preparation with varying concentrations of O-7460 or vehicle for 10 minutes at 37°C. b. Initiate the reaction by adding the radiolabeled substrate.
 c. Incubate for 20 minutes at 37°C. d. Terminate the reaction by adding a chloroform/methanol (2:1, v/v) mixture. e. Extract the lipids and separate them by thin-layer chromatography (TLC). f. Quantify the amount of radiolabeled 2-arachidonoylglycerol and arachidonic acid produced using a radio-TLC scanner.



• Data Analysis: Calculate the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

Cannabinoid Receptor Binding Assay

This assay determines the binding affinity of **O-7460** for CB1 and CB2 receptors.

- Receptor Source: Membranes from CHO cells stably expressing human CB1 or CB2 receptors.
- Radioligand: [3H]CP55,940, a high-affinity cannabinoid receptor agonist.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/ml BSA, pH 7.4.
- Procedure: a. Incubate the receptor membranes with the radioligand and varying
 concentrations of O-7460 or a known competing ligand for 90 minutes at 37°C. b. Separate
 bound from free radioligand by rapid filtration through glass fiber filters. c. Wash the filters
 with ice-cold buffer. d. Measure the radioactivity retained on the filters by liquid scintillation
 counting.
- Data Analysis: Calculate the K_i value using the Cheng-Prusoff equation.

In Vivo Assessment of High-Fat Diet Intake in Mice

This protocol evaluates the effect of **O-7460** on food consumption in an animal model of dietinduced obesity.

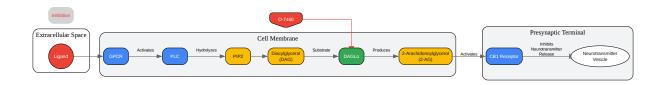
- Animals: Male C57BL/6J mice.
- Housing: Individually housed in a temperature- and light-controlled environment with ad libitum access to food and water.
- Diet: High-fat diet (e.g., 60% kcal from fat).
- Procedure: a. Acclimatize the mice to the high-fat diet. b. On the day of the experiment, administer **O-7460** (0, 3, 6, or 12 mg/kg) via intraperitoneal injection. c. Measure the cumulative food intake at various time points (e.g., 1, 2, 4, 8, and 24 hours) post-injection by weighing the remaining food. d. Monitor body weight daily.



 Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the effect of O-7460 on food intake and body weight.

Signaling Pathways and Experimental Workflows

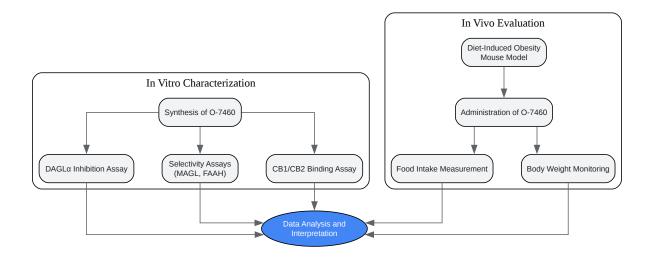
The following diagrams illustrate the key signaling pathway involving DAGL α and a typical experimental workflow for assessing **O-7460**'s activity.



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Caption: Signaling pathway of 2-AG synthesis and action.





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References

- 1. researchgate.net [researchgate.net]
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